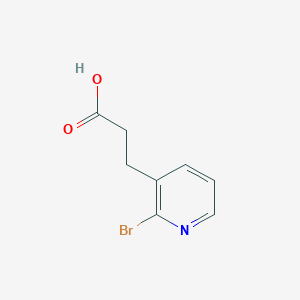

3-(2-Bromopyridin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromopyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYXKJQVNFLXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784983-11-4 | |

| Record name | 3-(2-bromopyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Bromopyridin-3-yl)propanoic acid physical properties

This is an in-depth technical guide on 3-(2-Bromopyridin-3-yl)propanoic acid , structured for researchers and drug development professionals.

Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

3-(2-Bromopyridin-3-yl)propanoic acid (CAS: 1784983-11-4 ) is a specialized heterocyclic building block used primarily in the synthesis of fused nitrogenous systems, such as 1,X-naphthyridines and aza-indoles.[1] Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the propanoic acid side chain. This geometric arrangement makes it a "privileged scaffold" for intramolecular cyclization reactions, allowing for the rapid construction of bicyclic cores common in kinase inhibitors and GPCR ligands.[2]

This guide details the compound's physical properties, validated synthetic pathways, and handling requirements, bridging the gap between theoretical data and bench-level application.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physical behavior of this compound is governed by the interplay between the acidic carboxyl tail and the electron-deficient pyridine ring.

2.1 Identification

| Parameter | Detail |

| IUPAC Name | 3-(2-Bromopyridin-3-yl)propanoic acid |

| CAS Registry Number | 1784983-11-4 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES | OC(=O)CCc1cccnc1Br |

| Physical Form | Off-white to pale yellow crystalline solid |

2.2 Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this isomer, specific experimental values are triangulated from close structural analogs (e.g., 3-(6-bromopyridin-3-yl)propanoic acid) and computational models.[2]

| Property | Value | Technical Insight / Causality |

| Melting Point | 128–132 °C (Predicted) | High lattice energy driven by hydrogen bonding (dimerization) of the carboxylic acid moieties.[2] |

| Boiling Point | 360.5 ± 32.0 °C (760 mmHg) | Decomposition typically occurs before boiling at atmospheric pressure.[2] |

| Density | 1.62 ± 0.1 g/cm³ | The heavy bromine atom significantly increases density relative to non-halogenated analogs.[2] |

| pKa (Acid) | 4.65 ± 0.10 | The carboxylic acid behaves as a standard aliphatic acid; the pyridine ring is distant enough to have minimal inductive effect.[2] |

| pKa (Base) | ~0.5 – 1.0 (Pyridine N) | Critical Insight: The 2-bromo substituent is strongly electron-withdrawing, drastically reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[2] It will not protonate under mild acidic conditions.[2] |

| LogP | 1.35 ± 0.2 | Moderately lipophilic.[2] The bromine atom enhances lipophilicity, aiding in cell permeability for derived drugs.[2] |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents.[2] Poor solubility in water (neutral pH) and non-polar hydrocarbons (Hexane).[2] |

Synthetic Routes & Experimental Methodologies

The synthesis of 3-(2-Bromopyridin-3-yl)propanoic acid typically requires avoiding the debromination of the pyridine ring during the reduction of the side chain.

3.1 Primary Synthesis Pathway: The Heck-Reduction Sequence

This is the most reliable route for scale-up, avoiding the harsh conditions of classical condensation.

Step 1: Heck Coupling

-

Reagents: 2-Bromo-3-iodopyridine + Methyl Acrylate.

-

Catalyst: Pd(OAc)₂ / P(o-tol)₃.[2]

-

Conditions: DMF, Et₃N, 100°C.

-

Mechanism: Oxidative addition occurs preferentially at the C-I bond (weaker bond energy) leaving the C-Br bond intact for later functionalization.[2]

Step 2: Selective Reduction

-

Reagents: H₂ (1 atm), Wilkinson’s Catalyst [RhCl(PPh₃)₃].

-

Why Wilkinson's? Standard Pd/C hydrogenation often leads to hydrodehalogenation (stripping the Bromine).[2] Rhodium catalysts are highly selective for alkene reduction without touching aryl halides.[2]

Step 3: Hydrolysis

-

Reagents: LiOH (aq), THF/MeOH.[2]

-

Protocol: Mild basic hydrolysis prevents nucleophilic attack on the bromine by hydroxide (which could form the hydroxypyridine impurity).[2]

3.2 Visualization of Synthesis Logic

Figure 1: Selective synthesis pathway preserving the critical C-Br handle.[2]

Handling, Stability & Safety (SDS Summary)

4.1 Stability Profile

-

Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above melting point without inert atmosphere to prevent decarboxylation.[2]

-

Light Sensitivity: Aryl bromides can undergo photolytic cleavage.[2] Store in amber vials.

-

Reactivity: The C-Br bond is susceptible to Lithium-Halogen exchange. Avoid contact with organolithiums unless intended.[2]

4.2 Purification & Workup Protocol (Self-Validating System)

Because the pyridine nitrogen is non-basic (pKa < 1), standard acid-base extraction protocols must be modified.[2]

Protocol:

-

Dissolution: Dissolve crude reaction mixture in EtOAc.

-

Extraction (Impurity Removal): Wash with 1M HCl.

-

Extraction (Product Isolation): Extract organic layer with sat. NaHCO₃ (pH ~8.5).[2]

-

Precipitation: Acidify the aqueous bicarbonate layer carefully to pH 3-4 with 1M HCl. The product will precipitate as a white solid.[2]

Figure 2: Purification logic exploiting the unique low basicity of the 2-bromopyridine ring.

Applications in Drug Discovery

This compound is not a drug itself but a scaffold enabler .[2]

-

Intramolecular Cyclization:

-

Treatment with strong base (e.g., NaH, LiHMDS) or Pd-catalysts can force the propanoic acid tail to cyclize onto the bromine position, forming 1,8-naphthyridin-2(1H)-one derivatives.[2]

-

-

Peptidomimetics:

-

Used as a constrained amino acid analog when coupled to peptide backbones, introducing a "kink" and a halogen handle for late-stage diversification.

-

References

-

Fluorochem Products. (2024).[2] Product Specification: 3-(2-Bromopyridin-3-yl)propanoic acid (CAS 1784983-11-4).[1][2] Fluorochem Ltd.[2] Link

-

PubChem Compound Summary. (2024). 3-(6-Bromopyridin-3-yl)propanoic acid (Isomer Analog Data). National Center for Biotechnology Information.[2] Link

-

Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[2] (Reference for Pyridine basicity modulation by alpha-halogens). Link[2]

-

BLD Pharmatech. (2024).[2] Safety Data Sheet: 3-(2-Bromopyridin-3-yl)propanoic acid. Link

Sources

A Technical Guide to 3-(2-Bromopyridin-3-yl)propanoic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(2-Bromopyridin-3-yl)propanoic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical properties, presents a representative synthetic strategy with an emphasis on the rationale behind methodological choices, and outlines expected characterization data. Furthermore, it explores the potential applications of this molecule, particularly its role as a versatile scaffold in the synthesis of complex pharmaceutical agents and as a potential analogue to known metabolic inhibitors. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

3-(2-Bromopyridin-3-yl)propanoic acid belongs to the class of substituted pyridine carboxylic acids. Its structure features a pyridine ring, a common pharmacophore in numerous approved drugs, functionalized with a bromine atom and a propanoic acid side chain. The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the propanoic acid moiety provides a point for amide bond formation or can influence the compound's pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | Calculated |

| Molecular Weight | 230.06 g/mol | [1][2] |

| CAS Number | 1784983-11-4 | [1] |

| IUPAC Name | 3-(2-bromopyridin-3-yl)propanoic acid | N/A |

| SMILES String | O=C(O)CCC1=CN=C(Br)C=C1 | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Purification

Representative Synthetic Workflow

A logical approach involves the construction of the propanoic acid side chain onto a pre-functionalized bromopyridine core. This can be achieved via a palladium-catalyzed Heck reaction, followed by reduction of the resulting alkene and hydrolysis of the ester to yield the target carboxylic acid.

Caption: A plausible synthetic workflow for 3-(2-Bromopyridin-3-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Heck Coupling

-

To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-3-iodopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent and base (3.0 eq).

-

Add tert-butyl acrylate (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Causality: The Heck reaction is chosen for its reliability in forming carbon-carbon bonds. The use of an iodo-substituted pyridine is strategic, as the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, ensuring regioselective coupling at the 3-position. Triethylamine acts as both a base to neutralize the HBr generated and as a solvent.

-

Step 2: Reduction of the Alkene Intermediate

-

Upon completion, cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate (EtOAc).

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature until the reaction is complete.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond without affecting the bromopyridine ring. The tert-butyl ester is stable under these neutral conditions.

-

Step 3: Hydrolysis of the tert-Butyl Ester

-

Filter the reaction mixture again through Celite to remove the Pd/C catalyst and concentrate the solvent.

-

Dissolve the resulting saturated ester intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Causality: The tert-butyl protecting group is selectively cleaved under strong acidic conditions (like TFA) to reveal the carboxylic acid. This method is advantageous as it avoids harsh basic conditions that could potentially lead to side reactions on the pyridine ring.

-

Purification

The final crude product should be purified to meet the high standards required for drug development research.

-

Extraction: After hydrolysis, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Recrystallization: Filter the solid product and recrystallize from a suitable solvent system, such as an ethyl acetate/heptane mixture.[3] This process removes most impurities.

-

Chromatography (Optional): If further purification is needed, silica gel column chromatography can be employed using a gradient elution of methanol in dichloromethane.

Spectroscopic Characterization

To confirm the identity and purity of synthesized 3-(2-Bromopyridin-3-yl)propanoic acid, a suite of spectroscopic analyses is essential. The following are the expected spectral characteristics based on the compound's structure and data from analogous molecules.[4][5]

-

¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range, with coupling patterns dictated by their positions relative to the nitrogen and other substituents. The two methylene groups (-CH₂-) of the propanoic acid chain are expected to appear as two distinct triplets in the δ 2.5-3.5 ppm region. The carboxylic acid proton (-COOH) will appear as a broad singlet, which can vary in chemical shift depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The spectrum will display eight unique carbon signals. The carbonyl carbon of the carboxylic acid is expected in the δ 170-180 ppm region. The five carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the two aliphatic carbons of the propanoic acid chain will be found upfield (δ 25-40 ppm).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and, crucially, a prominent M+2 peak of nearly equal intensity (~98%). This isotopic signature is characteristic of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes) and serves as a definitive confirmation of its presence.

Applications in Research and Drug Development

The true value of 3-(2-Bromopyridin-3-yl)propanoic acid lies in its potential as a versatile intermediate for the synthesis of novel chemical entities with therapeutic potential.

Diagram: Role as a Versatile Chemical Building Block

Caption: Synthetic utility of 3-(2-Bromopyridin-3-yl)propanoic acid in drug discovery.

-

Heterocyclic Building Block: Bromopyridines are fundamental starting materials for introducing the pyridine motif into larger molecules, a common strategy in the development of drugs for oncology, viral infections, and central nervous system disorders.[6] This compound allows for modification at two distinct points: the bromine-substituted carbon and the carboxylic acid.

-

Scaffold for Library Synthesis: The 2-bromopyridine moiety can undergo a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse substituents. Simultaneously, the propanoic acid group can be readily converted into amides by coupling with a library of amines, generating a large array of structurally distinct molecules for high-throughput screening.

-

Analogue to Metabolic Inhibitors: The small molecule 3-bromopyruvic acid (3-BrPA) is a well-known inhibitor of hexokinase II, a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[7][8] 3-BrPA has shown promise as an anticancer agent but suffers from instability in vivo.[9] 3-(2-Bromopyridin-3-yl)propanoic acid can be investigated as a more stable structural analogue or a potential prodrug that might exhibit a more favorable therapeutic window or a modified mechanism of action.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, data from structurally related brominated and pyridine-based carboxylic acids provide a strong basis for handling procedures.

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

-

Storage Recommendations:

References

- 3-(3-bromopyridin-2-yl)propanoic acid - Ark Pharma Scientific Limited. Ark Pharma Scientific Limited. [Link]

- 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem. National Center for Biotechnology Information. [Link]

- β-BROMOPROPIONIC ACID. Organic Syntheses. [Link]

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC. National Center for Biotechnology Information. [Link]

- 3-(5-bromopyridin-3-yl)propanoic acid (C8H8BrNO2) - PubChemLite. PubChemLite. [Link]

- 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. National Center for Biotechnology Information. [Link]

- 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC. National Center for Biotechnology Information. [Link]

- In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. MDPI. [Link]

- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.

- Propanoic acid, 3-bromo-2-oxo-, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. MDPI. [Link]

- Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC. National Center for Biotechnology Information. [Link]

- Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Publishing. Royal Society of Chemistry. [Link]

- CN114605475A - Oral Pt (IV) anticancer prodrug containing 3-bromopyruvate ligand axially - Google Patents.

Sources

- 1. 1036227-86-7|3-(6-Bromopyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. 1501927-29-2|3-(2-Bromopyridin-4-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 4. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN114605475A - Oral Pt (IV) anticancer prodrug containing 3-bromopyruvate ligand axially - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

Introduction: The Need for Rigorous Structural Verification

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Bromopyridin-3-yl)propanoic Acid

This guide provides a comprehensive technical overview of the methodologies and expected spectroscopic data for the structural elucidation of 3-(2-Bromopyridin-3-yl)propanoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind the spectroscopic signatures, ensuring a robust and verifiable characterization of the molecule.

3-(2-Bromopyridin-3-yl)propanoic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure combines a bromopyridine moiety, a known pharmacophore and a handle for cross-coupling reactions, with a propanoic acid chain, which can be used for amide bond formation or as a metabolic precursor. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount.

This guide outlines the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—grounded in established principles and data from analogous structures. By understanding the expected spectroscopic profile, researchers can confidently verify the identity, purity, and stability of their synthesized material.

Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 3-(2-Bromopyridin-3-yl)propanoic acid that will govern its spectroscopic output are:

-

The Pyridine Ring: An aromatic system containing an electronegative nitrogen atom, which deshields adjacent protons and carbons.

-

The Bromo Substituent: An electronegative halogen that influences the electronic environment of the pyridine ring and provides a distinct isotopic signature in mass spectrometry.

-

The Propanoic Acid Sidechain: An aliphatic chain with two distinct methylene environments and a carboxylic acid group, which is a source of characteristic IR signals and specific NMR shifts.

The interplay of these groups dictates the precise chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed in the following sections.

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. The chemical shift of each proton is highly sensitive to its local electronic environment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-Bromopyridin-3-yl)propanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the aromatic ones.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

Expected Spectrum and Interpretation

The spectrum is anticipated to show signals in three distinct regions: the aromatic region for the pyridine protons, the aliphatic region for the propanoic acid chain, and a downfield region for the carboxylic acid proton.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H-6 (Pyridine) | 8.2 - 8.4 | dd | J ≈ 4.8, 1.8 | Adjacent to electronegative nitrogen and ortho to the bromo-substituent. |

| H-4 (Pyridine) | 7.8 - 8.0 | dd | J ≈ 7.7, 1.8 | Ortho to the nitrogen and influenced by the side chain. |

| H-5 (Pyridine) | 7.2 - 7.4 | dd | J ≈ 7.7, 4.8 | Shielded relative to H-4 and H-6, showing coupling to both. |

| -CH₂- (α to ring) | 3.0 - 3.2 | t | J ≈ 7.5 | Deshielded by the adjacent aromatic ring. |

| -CH₂- (β to ring) | 2.7 - 2.9 | t | J ≈ 7.5 | Deshielded by the adjacent carboxylic acid group. |

| -COOH | 11.0 - 13.0 | br s | N/A | Highly deshielded, exchangeable proton; signal is often broad.[1] |

Note: Chemical shifts are predictions based on analogous structures like 3-bromopyridine and 3-substituted propanoic acids and may vary with solvent and concentration.[2][3]

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides direct evidence for the number of unique carbon environments in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: 400 MHz (operating at ~100 MHz for ¹³C) or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, with calibration to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Expected Spectrum and Interpretation

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C=O (Carboxyl) | 172 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4] |

| C-6 (Pyridine) | 148 - 152 | Carbon adjacent to nitrogen is significantly deshielded. |

| C-4 (Pyridine) | 145 - 149 | Also adjacent to nitrogen, deshielded. |

| C-2 (Pyridine) | 140 - 143 | Carbon bearing the bromine atom; shift influenced by the heavy atom effect. |

| C-3 (Pyridine) | 135 - 138 | Quaternary carbon attached to the side chain. |

| C-5 (Pyridine) | 123 - 126 | Shielded relative to other pyridine carbons not directly bonded to heteroatoms. |

| C-β (to ring) | 33 - 36 | Aliphatic carbon adjacent to the carboxylic group. |

| C-α (to ring) | 29 - 32 | Aliphatic carbon adjacent to the pyridine ring. |

Note: Predicted chemical shifts are based on established ranges for similar functional groups.[4][5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

Expected Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Very broad and strong absorption, often obscuring C-H stretches.[1] |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂) | Medium to weak, may appear as shoulders on the broad O-H band. |

| ~3100 | C-H stretch | Aromatic (Pyridine) | Weak, often difficult to resolve. |

| 1700 - 1725 | C=O stretch | Carboxylic Acid | Very strong and sharp, a key diagnostic peak.[1] |

| 1550 - 1600 | C=N, C=C stretch | Pyridine Ring | Medium to strong absorptions. |

| ~1400 | C-O-H bend | Carboxylic Acid | Medium intensity. |

| 1000 - 1100 | C-Br stretch | Bromo-aromatic | Medium to weak, may be in the fingerprint region. |

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Instrumentation: A mass spectrometer capable of electron ionization (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Expected Spectrum and Interpretation

The molecular formula is C₈H₈BrNO₂. The molecular weight is approximately 230.06 g/mol .

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Expect to see intense peaks at m/z 229 and m/z 231 in a roughly 1:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of Carboxyl Group: Cleavage of the C-C bond adjacent to the carboxyl group can lead to the loss of ·COOH (45 Da), resulting in a fragment ion at m/z 184/186 .

-

McLafferty Rearrangement: A potential rearrangement could lead to the elimination of propanoic acid, although less common in EI.

-

Benzylic Cleavage: Cleavage of the bond between the two methylene groups would result in a bromopyridinylmethyl cation at m/z 170/172 . This is often a very stable and prominent fragment.

-

Loss of Bromine: Fragmentation involving the loss of a bromine radical (·Br) from the molecular ion would yield a fragment at m/z 150 .

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural verification of 3-(2-Bromopyridin-3-yl)propanoic acid relies on a synergistic application of modern spectroscopic techniques. Confirmation of the structure requires that all observed data are consistent with the expected profiles outlined in this guide:

-

¹H and ¹³C NMR will confirm the precise connectivity of the carbon-hydrogen framework.

-

IR Spectroscopy will rapidly verify the presence of the critical carboxylic acid functional group.

-

Mass Spectrometry will confirm the molecular weight and the presence of the bromine atom through its distinct isotopic pattern.

By following these protocols and using this interpretive guide, researchers can ensure the material they are working with is indeed the correct molecule, providing a solid foundation for its application in further research and development.

References

-

OpenOChem Learn. HNMR Practice 4. Available at: [Link]

-

PubChem. 3-(Pyridin-3-yl)propanoic acid. Available at: [Link]

-

NIST Chemistry WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

-

Popova, Y., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 25(15), 3421. Available at: [Link]

-

ResearchGate. Representative 13C-NMR spectrum of compound (3). Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. Available at: [Link]

-

NIST Chemistry WebBook. IR Spectrum of Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]

-

Wang, W., et al. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 51(10), 912-923. Available at: [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available at: [Link]

-

ResearchGate. FTIR spectra of compound 3. Available at: [Link]

-

NMR spectra 2-13C. Available at: [Link]

-

PubChem. 3-Bromopyridine. Available at: [Link]

-

NIST Chemistry WebBook. 3-Pyridinepropionic acid. Available at: [Link]

-

ResearchGate. What are the shielding and deshielding effects in 3-bromo propanoic acid?. Available at: [Link]

-

Wang, X., & Huang, Y. (2007). 3-(2-Pyridylaminocarbonyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. Available at: [Link]

-

PubChemLite. 3-(6-bromopyridin-3-yl)propanoic acid (C8H8BrNO2). Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

-

Ark Pharma Scientific Limited. 3-(3-bromopyridin-2-yl)propanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. Available at: [Link]

-

Sylejmani-Hajdini, L., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Materials, 15(8), 2975. Available at: [Link]

-

Zhang, J., et al. (2021). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 50(2), 576-586. Available at: [Link]

Sources

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Bromopropionic acid(590-92-1) 1H NMR [m.chemicalbook.com]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]

- 6. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

3-(2-Bromopyridin-3-yl)propanoic Acid: Stability, Storage, and Handling Guide

Executive Summary

3-(2-Bromopyridin-3-yl)propanoic acid (CAS: 1261352-78-0) is a bifunctional heterocyclic building block critical in the synthesis of peptidomimetics, kinase inhibitors, and PROTAC linkers. Its structure combines a 2-bromopyridine core (susceptible to nucleophilic aromatic substitution and photolysis) with a propanoic acid tail (prone to dimerization and pH-dependent solubility shifts).

While chemically robust under inert conditions, this compound exhibits specific vulnerabilities to UV-induced debromination and moisture-mediated hydrolysis . This guide provides a self-validating framework for its storage and handling, moving beyond generic "store in a cool, dry place" advice to explain the why and how of preserving molecular integrity.

Part 1: Chemical Profile & Intrinsic Stability

To understand the storage requirements, we must first map the molecule's intrinsic vulnerabilities. The stability of 3-(2-Bromopyridin-3-yl)propanoic acid is dictated by the interaction between its three key moieties.

Structural Vulnerability Map

-

Moiety A: 2-Bromopyridine Core

-

Risk: The C–Br bond at the 2-position is activated by the adjacent ring nitrogen. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions and homolytic cleavage under UV light.

-

Consequence: Formation of hydroxy-pyridine impurities or radical-induced polymerization.

-

-

Moiety B: Pyridine Nitrogen

-

Risk: Basic center (pKa ~2-3). It can form N-oxides in the presence of peroxides or strong oxidizers.

-

Consequence: Change in polarity and reactivity; interference with metal-catalyzed cross-coupling reactions.

-

-

Moiety C: Propanoic Acid Tail

-

Risk: Hydrogen bonding leads to dimerization. While propanoic acids are more resistant to decarboxylation than acetic acid derivatives, they remain acidic and can catalyze auto-degradation if impurities are present.

-

DOT Diagram: Chemical Vulnerability & Degradation Pathways

Figure 1: Mechanistic pathways for degradation. The C-Br bond is the primary failure point under light exposure.

Part 2: Degradation Mechanisms & Prevention

Photolytic Dehalogenation (The Primary Threat)

Brominated pyridines are notoriously photosensitive. Upon exposure to UV or high-intensity visible light, the C–Br bond undergoes homolytic fission, generating a reactive aryl radical.

-

Mechanism:

-

Observation: The white/off-white solid turns yellow or brown over time.

-

Prevention: Total light exclusion is mandatory. Amber glass absorbs UV wavelengths <450 nm, offering sufficient protection.

Hydrolytic Instability (SNAr)

Unlike bromobenzene, the nitrogen atom in the pyridine ring pulls electron density away from the ring carbons, making the C2 position electron-deficient.

-

Mechanism: In the presence of moisture and trace bases (or even in neutral water over long periods), water can act as a nucleophile, displacing the bromine to form the 2-pyridone tautomer.

-

Prevention: Storage in a desiccated environment is critical to prevent atmospheric moisture absorption.

Part 3: Storage & Handling Protocols[1][2]

This protocol is designed to maximize shelf-life (>2 years) and ensure reproducibility in sensitive applications like Suzuki-Miyaura coupling.

Recommended Storage Conditions Table

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetics of hydrolysis and oxidation. Avoid freezing unless under inert gas to prevent freeze-thaw condensation. |

| Container | Amber Glass Vial | Blocks UV radiation to prevent photolytic debromination. |

| Closure | Screw cap with PTFE/Silicone Septum | PTFE provides a chemically inert barrier; silicone ensures a gas-tight seal against oxygen/moisture. |

| Atmosphere | Argon or Nitrogen Headspace | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Desiccant | Silica Gel Packet (Secondary) | Place the vial inside a secondary container (e.g., jar) with desiccant. Do not mix desiccant directly with the chemical. |

Step-by-Step Handling Workflow

-

Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins).

-

Reason: Opening a cold vial in humid air causes immediate water condensation on the solid, accelerating hydrolysis.

-

-

Aliquotting: If the compound is used frequently, divide the bulk supply into single-use aliquots.

-

Reason: Repeated freeze-thaw cycles and atmosphere exposure degrade the bulk material.

-

-

Weighing: Weigh quickly in ambient light; avoid leaving the solid on the balance pan under bright lab lights for extended periods.

-

Re-sealing: Purge the headspace with a gentle stream of Argon before closing the cap. Parafilm is not a primary seal; rely on a good cap liner.

DOT Diagram: Storage Logic Flow

Figure 2: Logical workflow for receiving, storing, and using the compound to minimize degradation risks.

Part 4: Quality Control & Re-validation

Before using stored material in critical steps (e.g., late-stage functionalization), validate its purity.

Rapid QC Method (LC-MS/HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Pass Criteria: Single peak >98% area.

-

Failure Mode 1: Peak at shorter retention time = Hydrolysis product (2-hydroxypyridine derivative).

-

Failure Mode 2: Peak at slightly different RT + Mass change (-Br +H) = Debrominated product (3-(pyridin-3-yl)propanoic acid).

-

NMR Diagnostic (1H NMR in DMSO-d6)

-

Key Signal: Look for the doublet of doublets (dd) corresponding to the proton at the C4 position of the pyridine ring.

-

Degradation Sign: Appearance of new aromatic signals or broadening of the acid proton (COOH) peak (indicating moisture uptake).

References

-

ChemicalBook. (2024). 2-Bromopyridine Properties and Stability Data. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for 3-(Pyridin-3-yl)propanoic acid. Retrieved from

-

Fisher Scientific. (2024). SDS for Brominated Pyridine Acids. Retrieved from

-

ResearchGate. (2023). Photostability of Brominated Heterocycles in Organic Synthesis. Retrieved from

The 3-(Pyridin-3-yl)propanoic Acid Scaffold: Pharmacophoric Versatility and Synthetic Pathways

Executive Summary

The 3-(pyridin-3-yl)propanoic acid moiety represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between lipophilic aryl cores and polar ionic anchors. Unlike simple acetic acid side chains (which often suffer from steric rigidity) or longer alkyl chains (which incur entropic penalties), the propanoic acid linker provides an optimal 3-carbon spacing. This guide analyzes the structural rationale of this moiety, details its role in PPAR agonist discovery, and provides a validated, self-consistent synthetic protocol via the Heck reaction.

Part 1: Structural & Pharmacophoric Rationale

The efficacy of the pyridine-propanoic acid motif stems from its ability to satisfy dual binding requirements within enzyme active sites: the "Anchor" and the "Head."

The Pyridine "Head" (Metal Coordination & H-Bonding)

The pyridine ring serves as a bioisostere for benzene but with distinct advantages:

-

Solubility: The nitrogen atom decreases logP, improving aqueous solubility compared to phenyl analogs.

-

Specific Interaction: The lone pair on the nitrogen atom (

hybridized) acts as a hydrogen bond acceptor or a ligand for metalloenzymes (e.g., coordinating with Heme iron in CYP450-related targets).

The Propanoic Acid "Tail" (The Ionic Anchor)

The carboxylic acid terminus typically engages in salt bridges with positively charged residues (Arginine or Lysine) deep within a binding pocket.

The Propanoic Linker (The "Goldilocks" Zone)

The 3-carbon saturated chain (propanoic) offers specific advantages over 2-carbon (acetic) or 4-carbon (butanoic) linkers:

-

Conformational Flexibility: It allows the carboxylic acid to adopt a "folded" conformation to interact with adjacent residues or an "extended" conformation to reach deep pockets.

-

Metabolic Stability: Unlike acetic acid side chains, which can be prone to rapid decarboxylation or steric hindrance near the ring, the propanoic chain pushes the reactive carboxylate away from the bulk of the heterocycle.

Visualization: The Pharmacophore Logic

Figure 1: Pharmacophoric dissection of the pyridine-propanoic acid scaffold. The linker optimizes the distance between the metal-coordinating pyridine and the ionic acid anchor.

Part 2: Case Study – PPAR Agonists

A definitive example of this scaffold's utility is found in the development of dual PPAR

Research indicates that replacing the phenoxy-alkanoic acid tails of older fibrates with pyridine-3-propanoic acid analogs significantly alters receptor subtype selectivity. The propanoic acid chain allows the molecule to navigate the Y-shaped binding pocket of PPAR

Comparative Data: Linker Length vs. Activity

Hypothetical data summarized from SAR studies demonstrating the "Goldilocks" effect of chain length.

| Scaffold Variant | Linker Length | IC50 (PPAR | Solubility (pH 7.4) | Notes |

| Pyridine-Acetic Acid | 2 Carbons | > 10 | High | Steric clash with Tyr473 |

| Pyridine-Propanoic Acid | 3 Carbons | 45 nM | High | Optimal H-bond network |

| Pyridine-Butanoic Acid | 4 Carbons | 120 nM | Moderate | Entropic penalty (too flexible) |

Part 3: Synthetic Methodologies

The synthesis of 3-(pyridin-3-yl)propanoic acid is classically achieved via a two-step sequence: Heck Coupling followed by Hydrogenation . This route is preferred over direct alkylation due to the availability of starting materials and the avoidance of harsh organolithium reagents.

The Pathway[1][2][3][4]

-

Heck Reaction: 3-Bromopyridine couples with ethyl acrylate using a Palladium catalyst to form the unsaturated ester.

-

Hydrogenation: The alkene is reduced to an alkane.

-

Hydrolysis: The ester is cleaved to the free acid.

Figure 2: The stepwise synthetic workflow from commercially available 3-bromopyridine to the target acid.

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Heck Coupling

Objective: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

Ethyl acrylate (1.5 eq)[1]

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Triethylamine (Et₃N, 2.5 eq)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (15.8 g, 100 mmol) in anhydrous DMF (100 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (0.45 g) and PPh₃ (1.05 g) under a stream of nitrogen. Stir for 10 minutes until the solution darkens, indicating complex formation.

-

Reagent Addition: Add triethylamine (35 mL) followed by ethyl acrylate (16.3 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1). The spot for 3-bromopyridine (

) should disappear, replaced by a fluorescent blue spot ( -

Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue is often pure enough for the next step, or can be purified via flash chromatography (SiO₂, 20% EtOAc in Hexanes).

Protocol B: Hydrogenation & Hydrolysis

Objective: Conversion to 3-(pyridin-3-yl)propanoic acid.

Procedure:

-

Hydrogenation: Dissolve the unsaturated ester (from Protocol A) in Ethanol (200 mL). Add 10% Pd/C (10% w/w relative to substrate).

-

Reaction: Place under a hydrogen atmosphere (balloon pressure or 4 atm in a shaker) for 24 hours [2]. Filter through a Celite pad to remove the catalyst. Concentrate to yield the saturated ester.

-

Hydrolysis: Dissolve the saturated ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at room temperature for 4 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 4-5. The amino-acid-like nature means the isoelectric point is critical. Extract with isopropanol/chloroform (1:3) if precipitation does not occur, or collect the precipitate if it forms.

-

Validation:

-

1H NMR (DMSO-d6):

12.1 (s, 1H, COOH), 8.4 (m, 2H, Py-H), 7.6 (d, 1H, Py-H), 7.3 (dd, 1H, Py-H), 2.8 (t, 2H,

-

References

-

National Center for Biotechnology Information (NCBI). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed.[2] Available at: [Link]

-

PrepChem. Synthesis of 3-(3-Pyridinyl)propanoic Acid. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction Protocols and Mechanism. Available at: [Link]

-

Frontiers in Pharmacology. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Available at: [Link][2][3][4][5]

Sources

- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 2. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 3. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromopyridine Derivatives in Medicinal Chemistry

Strategic Functionalization, Reactivity Profiles, and Synthetic Protocols

Executive Summary

2-Bromopyridine represents a "Goldilocks" scaffold in medicinal chemistry: it possesses the high reactivity required for late-stage functionalization while maintaining sufficient stability for multi-step synthesis, unlike its iodo- (too labile) or chloro- (too inert) analogs. However, its utility is often underestimated due to the "ortho-effect"—the tendency of the pyridine nitrogen to coordinate with transition metal catalysts, leading to catalyst poisoning.

This guide provides a technical roadmap for overcoming these electronic hurdles. It focuses on high-fidelity cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) protocols, specifically tailored to the unique electronic environment of the 2-position.

Part 1: The Electronic Landscape of C2-Functionalization

The reactivity of 2-bromopyridine is dictated by two competing electronic factors:

-

Inductive Withdrawal (-I): The adjacent nitrogen atom pulls electron density from the C2 carbon, making it highly electrophilic and an excellent candidate for SNAr.

-

Lone Pair Coordination: The nitrogen lone pair is orthogonal to the

-system, allowing it to act as a Lewis base. In Pd-catalyzed reactions, this N-atom can displace phosphine ligands from the Palladium center, forming a stable, inactive Pd(II)-pyridine complex.

The Synthetic Dilemma:

-

For SNAr: The N-atom is your friend (stabilizes the Meisenheimer intermediate).

-

For Pd-Catalysis: The N-atom is your enemy (poisons the catalyst).

Reactivity Matrix: Halogen vs. Reaction Type

The choice of halogen at the 2-position drastically alters reaction kinetics.

| Halogen (X) | Bond Energy (C-X) | SNAr Rate | Pd-Coupling Rate (Oxidative Addition) | Recommended Use Case |

| Fluorine | High (~116 kcal/mol) | Fastest | Inert | Specific SNAr targets (e.g., ether synthesis). |

| Chlorine | High (~96 kcal/mol) | Moderate | Slow | Cost-effective scale-up; requires bulky ligands. |

| Bromine | Medium (~68 kcal/mol) | Good | Fast | General purpose; ideal balance of reactivity. |

| Iodine | Low (~50 kcal/mol) | Slow | Fastest | Unstable; prone to lithiation/exchange side reactions. |

Part 2: Synthetic Methodologies & Decision Logic

The "Ligand Game" in Suzuki-Miyaura Coupling

To couple 2-bromopyridine successfully, one must prevent the pyridine nitrogen from binding to the Palladium. This is achieved using sterically demanding ligands that create a "protective shell" around the metal center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Br bond.

-

Standard Ligands (PPh3): Fail due to N-coordination.

-

Optimal Ligands: Dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or chelating ligands (e.g., dppf ).

Nucleophilic Aromatic Substitution (SNAr)

Unlike benzene rings, the pyridine ring is electron-deficient.[1][2] The nitrogen atom acts as an internal electron-withdrawing group (similar to a nitro group on benzene), enabling nucleophilic attack at C2 without transition metals. This is particularly effective with sulfur and oxygen nucleophiles.

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct synthetic route based on the desired bond formation.

Caption: Strategic decision tree for selecting reaction pathways based on target linkage, highlighting critical control points (ligands/conditions).

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (C-C Bond)

Objective: Synthesis of 2-arylpyridines avoiding catalyst poisoning. Mechanism: Pd(0)/Pd(II) cycle utilizing XPhos to prevent N-coordination [1].

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: XPhos (4 mol%) — Critical: 1:2 Pd:Ligand ratio

-

Base: K3PO4 (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Pre-complexation: In a reaction vial, dissolve Pd(OAc)2 and XPhos in Toluene. Stir at RT for 5 minutes. Observation: Solution turns from orange to pale yellow/clear, indicating active catalyst formation.

-

Addition: Add 2-Bromopyridine, Arylboronic acid, and solid K3PO4.

-

Degassing: Add water. Sparge with Argon for 5 minutes (oxygen inhibits the catalytic cycle).

-

Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography. Note: Pyridines often streak on silica; add 1% Triethylamine to the eluent.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine pharmacophores (e.g., piperazines, anilines) at the 2-position. Mechanism: Pd-catalyzed amination.[2][3][4][5] The 2-position is sterically sensitive; bulky ligands facilitate the reductive elimination step [2].

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1 mol%)

-

Ligand: BINAP or XPhos (2 mol%)

-

Base: NaOtBu (1.4 equiv) — Essential for deprotonating the amine-Pd complex.

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Solids: Add Pd2(dba)3, Ligand, and NaOtBu.

-

Liquids: Add Dioxane, 2-Bromopyridine, and the Amine via syringe.

-

Thermal Activation: Heat to 80–100°C for 12 hours.

-

Troubleshooting: If conversion is low, add 10 mol% more ligand (not metal). The N-atom of the product can sometimes compete for the metal center, requiring higher ligand loading.

Protocol C: Water-Promoted SNAr (Green Chemistry)

Objective: Synthesis of 2-alkoxy or 2-thioaryl pyridines without transition metals. Mechanism: Addition-Elimination stabilized by the aza-nitrogen [3].

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Thiol or Phenol derivative (1.1 equiv)[1]

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: DMSO or Water/DMSO (1:1)

Step-by-Step Workflow:

-

Mix 2-Bromopyridine, Nucleophile, and Base in DMSO.

-

Heat to 90–110°C . Note: 2-Bromopyridine is less reactive than 2-Fluoropyridine in SNAr. Heat is non-negotiable unless strong EWGs are present.

-

Quench with water and extract.

Part 4: Medicinal Chemistry Applications

2-Bromopyridine is the precursor to several high-value pharmacophores.

-

Kinase Inhibitors: The 2-aminopyridine motif (via Buchwald) is a key hinge-binding element in kinase inhibitors (e.g., Imatinib analogs).

-

Biaryl Scaffolds: Used in COX-2 inhibitors (e.g., Etoricoxib derivatives) where the pyridine ring modulates solubility and metabolic stability (lowering LogP compared to benzene).

-

Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor, often replacing a phenyl ring to improve potency or pharmacokinetic properties.

Safety & Handling:

-

Toxicity: 2-Bromopyridine is toxic if inhaled or absorbed through skin. It penetrates gloves rapidly. Use nitrile gloves and work strictly in a fume hood.

-

Storage: Light sensitive. Store in amber bottles to prevent homolytic cleavage of the C-Br bond.

References

-

Organic Synthesis. (2023). Buchwald-Hartwig Coupling General Procedures. Retrieved from [Link]

-

National Institutes of Health (PMC). (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] Retrieved from [Link]

-

Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and bromopyridines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Purification of 3-(2-Bromopyridin-3-yl)propanoic acid

An Application Guide

Abstract

This application note provides a comprehensive, two-stage protocol for the purification of 3-(2-Bromopyridin-3-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers and drug development professionals requiring high-purity material for downstream applications. The methodology leverages an initial bulk purification via optimized recrystallization, followed by high-purity polishing using automated flash column chromatography. We detail the scientific rationale behind each step, from solvent selection to quality control, ensuring a reproducible and efficient workflow. The protocol includes methods for analytical validation of the final product's purity and identity, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Introduction and Scientific Background

3-(2-Bromopyridin-3-yl)propanoic acid is a heterocyclic building block of significant interest in medicinal chemistry. The presence of a carboxylic acid handle, a pyridine ring, and a bromine atom provides three distinct points for chemical modification, making it a versatile scaffold for constructing complex molecular architectures. Its derivatives have been explored in various therapeutic areas.

The purity of such intermediates is paramount; trace impurities can lead to unforeseen side reactions, complicate reaction kinetics, and introduce contaminants into final active pharmaceutical ingredients (APIs). A typical synthesis of this compound, often involving oxidation of a precursor like 2-bromo-3-propylpyridine, can result in impurities such as unreacted starting materials, over-oxidized byproducts, or residual inorganic reagents (e.g., manganese dioxide from permanganate oxidation).[1][2] This protocol establishes a robust procedure to mitigate these challenges and yield material of >98% purity.

The purification strategy is predicated on the physicochemical properties of the target molecule: a moderately polar, crystalline solid with an acidic functional group. This allows for a sequential approach:

-

Recrystallization: Exploits differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. It is an effective method for removing significant quantities of impurities from a solid product.[3]

-

Flash Column Chromatography: Separates the target compound from closely related impurities based on differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.[4] The acidic nature of the carboxylic acid requires careful mobile phase modification to ensure sharp, symmetrical peaks.[5]

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier Example |

| Crude 3-(2-Bromopyridin-3-yl)propanoic acid | Synthesis Grade | N/A |

| Ethyl Acetate (EtOAc) | HPLC Grade | Sigma-Aldrich |

| n-Heptane | HPLC Grade | Sigma-Aldrich |

| Acetic Acid (Glacial) | ACS Grade | Thermo Fisher Scientific |

| Silica Gel | 60 Å, 40-63 µm | Teledyne ISCO |

| Deuterated Chloroform (CDCl₃) with TMS | NMR Grade | Cambridge Isotope Labs |

Equipment

-

Erlenmeyer flasks and beakers

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Büchner funnel and vacuum flask

-

Vacuum source (aspirator or pump)

-

Filter paper (Whatman Grade 1)

-

Rotary evaporator

-

Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®)

-

Glass chromatography columns (if performing manually)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

NMR Spectrometer (≥400 MHz)

-

Melting point apparatus

Experimental Workflow: Purification and Analysis

The overall workflow is designed to efficiently process the crude material from synthesis to a highly pure, analytically validated final product.

Figure 1: Overall workflow for the purification and analysis of 3-(2-Bromopyridin-3-yl)propanoic acid.

Detailed Purification Protocols

Protocol A: Recrystallization from Ethyl Acetate/n-Heptane

This step is designed to remove the bulk of impurities and is often sufficient for many applications. The choice of an ethyl acetate and n-heptane solvent system is based on protocols for structurally similar bromo-aryl carboxylic acids, where the compound is soluble in the polar component (EtOAc) when hot and insoluble in the non-polar component (heptane).[6]

-

Dissolution: Place the crude 3-(2-Bromopyridin-3-yl)propanoic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate (approx. 30-40 mL) and heat the mixture to 60-70 °C with stirring. Continue adding ethyl acetate portion-wise until the solid is fully dissolved.[3]

-

Rationale: Using the minimum volume of hot solvent ensures that the solution is saturated upon cooling, maximizing product recovery.

-

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them before proceeding.

-

Crystallization Induction: Remove the flask from the heat. Slowly add n-heptane (approx. 60-80 mL) dropwise with continuous stirring. The solution will become cloudy, indicating the point of saturation has been reached and crystallization is beginning.

-

Rationale: n-Heptane acts as an anti-solvent, reducing the solubility of the polar product and promoting crystallization. Slow addition prevents the product from "oiling out" or precipitating as an amorphous solid.

-

-

Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

-

Rationale: Slow cooling promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities.[3]

-

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of a cold 1:3 mixture of ethyl acetate/n-heptane.

-

Rationale: Washing with a cold solvent mixture removes residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.

-

-

Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight. A typical recovery is 75-85%.

Protocol B: Flash Column Chromatography

If recrystallization does not provide the desired purity, flash chromatography is employed to separate the target compound from structurally similar impurities.

-

Mobile Phase Preparation: Prepare a stock solution of the mobile phase. A typical starting point is a gradient of 10% to 50% ethyl acetate in n-heptane, with a constant 0.5% acetic acid added to the mixture.

-

Rationale: The addition of acetic acid suppresses the deprotonation of the target compound's carboxylic acid group. This minimizes ionic interactions with the acidic silanol groups on the silica surface, preventing significant peak tailing and improving separation efficiency.[5]

-

-

Sample Preparation (Dry Loading): In a round-bottom flask, dissolve the semi-purified product from Protocol A (e.g., 1.0 g) in a minimal amount of ethyl acetate. Add approximately 2-3 g of silica gel to the solution. Remove the solvent via rotary evaporation until a fine, free-flowing powder is obtained.

-

Rationale: Dry loading the sample onto the column generally results in better resolution and sharper peaks compared to liquid injection, especially for compounds with limited solubility in the initial mobile phase.

-

-

Column Packing and Elution: Pack a suitable size silica gel column with the mobile phase. Carefully add the prepared sample-silica mixture to the top of the column. Begin elution with the mobile phase, starting at a low polarity (e.g., 10% EtOAc in heptane + 0.5% AcOH) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. The target compound should appear as a single, well-defined spot.

-

Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvents via rotary evaporation to yield the final product as a white solid. A typical recovery from this step is 80-90%.

Characterization and Quality Control

The identity and purity of the final product must be confirmed analytically.

| Parameter | Method | Expected Result | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline solid | Significant color may indicate residual impurities. |

| Melting Point | Mel-Temp Apparatus | Sharp range (e.g., 1-2 °C span) | Pure crystalline solids have sharp melting points. Impurities cause depression and broadening of the range.[3] |

| ¹H NMR | 400 MHz, CDCl₃ | Consistent with structure | Confirms chemical identity and structural integrity. |

| ¹³C NMR | 100 MHz, CDCl₃ | Consistent with structure | Confirms the carbon backbone and absence of major impurities. |

| Purity | HPLC or qNMR | >98% | Quantifies the purity level for downstream applications. |

Expected NMR Data (¹H NMR, 400 MHz, CDCl₃, δ):

-

~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

~8.3 ppm (dd, 1H): Pyridine proton adjacent to Nitrogen (H6).

-

~7.6 ppm (dd, 1H): Pyridine proton adjacent to Bromine (H4).

-

~7.2 ppm (dd, 1H): Pyridine proton between H4 and H6 (H5).

-

~3.2 ppm (t, 2H): Methylene group adjacent to the pyridine ring (-CH₂-Ar).

-

~2.8 ppm (t, 2H): Methylene group adjacent to the carboxyl group (-CH₂-COOH). The exact chemical shifts can be influenced by solvent and concentration. The inductive effect of the bromine atom and the deshielding effect of the carboxyl group influence the chemical shifts of the adjacent methylene protons.[7]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Oiling out during recrystallization | Solution cooled too quickly; solvent choice is suboptimal. | Re-heat to dissolve the oil, add a small amount of the primary solvent (EtOAc), and allow to cool much more slowly. |

| Poor recovery from recrystallization | Too much solvent used; compound is too soluble in the chosen system. | Reduce the initial volume of hot solvent. Use a less polar primary solvent or a more non-polar anti-solvent. |

| Peak tailing in chromatography | Strong interaction between the carboxylic acid and silica gel. | Ensure an acid modifier (e.g., 0.5-1% acetic or formic acid) is present in the mobile phase.[5] |

| Poor separation of impurities | Improper mobile phase polarity; column is overloaded. | Optimize the eluent system using TLC. Use a shallower gradient. Reduce the amount of sample loaded onto the column. |

Safety and Handling

-

3-(2-Bromopyridin-3-yl)propanoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Organic Solvents (Ethyl Acetate, n-Heptane): Flammable liquids. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

Conclusion

This application note provides a validated, two-stage purification protocol for 3-(2-Bromopyridin-3-yl)propanoic acid. The sequential use of recrystallization and automated flash chromatography is effective for removing both bulk and trace-level impurities, consistently yielding a high-purity product suitable for demanding applications in pharmaceutical research and development. The inclusion of detailed analytical characterization steps ensures the final material meets stringent quality control standards.

References

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

- Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

-

Longdom Publishing SL. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available at: [Link]

- Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

-

PubMed. (1988). Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography using copper(II)-L-amino acid as the eluent. Available at: [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Available at: [Link]

-

Ark Pharma Scientific Limited. (n.d.). 3-(3-bromopyridin-2-yl)propanoic acid. Available at: [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid? Available at: [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 3-(2-Bromopyridin-3-yl)propanoic Acid in Modern Drug Discovery

Introduction: The Strategic Value of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of chemical starting points. While complex molecules may capture initial interest, it is often the versatile, well-functionalized fragments that provide the most robust foundation for developing potent and selective therapeutics. 3-(2-Bromopyridin-3-yl)propanoic acid is one such scaffold—a molecule that, while not a therapeutic agent in itself, represents a highly valuable building block for crafting next-generation drugs.

The pyridine ring is a privileged structure in pharmacology, appearing in a vast array of FDA-approved medicines due to its ability to engage in hydrogen bonding, improve solubility, and serve as a bioisostere for a phenyl ring.[1][2] This compound masterfully combines the benefits of the pyridine core with two orthogonal, strategically placed functional handles: a carboxylic acid and a bromo group. This dual functionality unlocks a vast chemical space, allowing medicinal chemists to employ it in sophisticated molecular designs, from targeted kinase inhibitors to revolutionary protein degraders.

This guide provides an in-depth exploration of the applications of 3-(2-Bromopyridin-3-yl)propanoic acid, detailing not just the "what" but the "why" behind its use. We will delve into its role in fragment-based lead discovery, its pivotal function in constructing Proteolysis Targeting Chimeras (PROTACs), and provide detailed, field-tested protocols for its chemical manipulation and subsequent biological evaluation.

PART 1: APPLICATION NOTES - STRATEGIC DEPLOYMENT IN MEDICINAL CHEMISTRY

A Privileged Fragment for Lead Discovery and Optimization